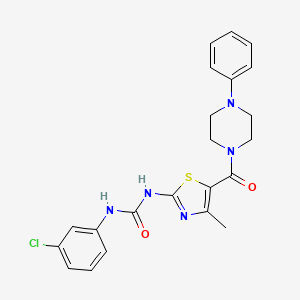

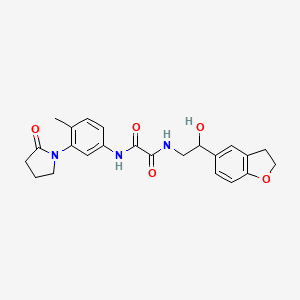

2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical that likely contains a cyclopropyl group attached to an acetamide moiety, which is further substituted with a furanyl-pyrazinylmethyl group. This structure suggests that the compound could be synthesized through a reaction involving cyclopropylideneacetic derivatives and a furanyl-pyrazinyl compound.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters, which can yield furanones and pyranones . Although the exact synthesis of this compound is not detailed, it is plausible that a similar cyclization reaction could be employed, with modifications to include the pyrazinyl and furanyl groups. The selectivity of such a reaction would depend on the reaction temperature and the specific copper halides used.

Molecular Structure Analysis

For a compound structurally similar to this compound, the molecular structure and vibrational frequencies can be investigated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopies, supported by density functional theory (DFT) calculations . The geometrical parameters obtained from these methods would likely be in agreement with the experimental data, and the stability of the molecule could be analyzed through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis.

Chemical Reactions Analysis

The reactivity of the compound could involve interactions between the cyclopropyl group and the acetamide moiety, as well as the furanyl and pyrazinyl rings. The presence of halogen substituents in related compounds suggests potential for further substitution reactions or participation in halogen bonding. The furanyl and pyrazinyl groups could also engage in various chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The compound's polarity, solubility, and melting point could be predicted based on the functional groups present. The HOMO and LUMO analysis would provide insights into the charge transfer within the molecule, and the molecular electrostatic potential could be assessed using DFT methods . Additionally, the first hyperpolarizability could be calculated to evaluate the compound's potential role in nonlinear optics. Intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, could influence the compound's crystal packing and stability .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

The compound 2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a potential candidate for chemical synthesis and reactivity studies due to its complex structure, which includes cyclopropyl, furan, and pyrazinyl moieties. Research in this area focuses on the synthesis of novel compounds through various chemical reactions, exploring the reactivity of different functional groups present in the compound.

For instance, the study of novel tunable cyclization reactions mediated by copper halides (CuX2) on cyclopropylideneacetic acids and esters, as demonstrated by Huang and Zhou (2002), could provide insights into the synthesis of related compounds containing furan and cyclopropane rings (Huang & Zhou, 2002). Similarly, Ma et al. (2013) described a highly diastereoselective synthesis of perhydrofuro[2,3-b]pyran derivatives from cyclopropanated sugars, which could be relevant for the synthesis of compounds with similar structural features (Ma et al., 2013).

Biological Activity

Compounds with structural similarities to this compound may exhibit various biological activities. Research in this area often investigates the potential pharmaceutical applications of such compounds, including their antimicrobial and antifungal properties.

Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, which were evaluated for their antimicrobial properties, suggesting the potential for similar compounds to exhibit biological activity (Darwish et al., 2014). Additionally, Maruoka et al. (2008) synthesized spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, which showed activity against Candida albicans, indicating the potential antifungal properties of structurally related compounds (Maruoka et al., 2008).

Crystal Structure and Characterization

Understanding the crystal structure and characterization of complex molecules like this compound can provide valuable insights into their chemical properties and potential applications. Research in this area focuses on the detailed analysis of molecular structures using techniques such as X-ray diffraction.

The synthesis and crystal structure analysis of related compounds, such as those conducted by Nayak et al. (2014) on 2-Phenyl-N-(pyrazin-2-yl)acetamide, can offer insights into the molecular arrangement and interactions within the crystal lattice, which is crucial for understanding the compound's chemical behavior and reactivity (Nayak et al., 2014).

Eigenschaften

IUPAC Name |

2-cyclopropyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13(7-10-1-2-10)17-8-12-14(16-5-4-15-12)11-3-6-19-9-11/h3-6,9-10H,1-2,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNHQPNQWQDJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)

![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)

![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)

![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)